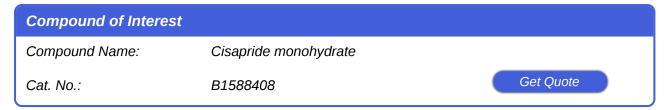


Cisapride-Induced QT Prolongation: A Technical Guide to Initial Mechanistic Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride, a gastrointestinal prokinetic agent formerly used to treat conditions like gastroparesis and gastroesophageal reflux disease, was withdrawn from many markets due to its association with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1][2][3][4][5][6][7] This technical guide provides an in-depth analysis of the initial studies that elucidated the molecular and cellular mechanisms underlying cisapride-induced QT prolongation, with a focus on its interaction with cardiac ion channels. The document is intended to serve as a comprehensive resource for professionals in drug development and cardiovascular safety research.

Core Mechanism: High-Affinity Blockade of the hERG Potassium Channel

The primary mechanism responsible for cisapride's proarrhythmic effects is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2][3][8] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which is crucial for the repolarization phase of the cardiac action potential.[8][9] By blocking the hERG channel, cisapride impedes the outflow of potassium ions from cardiomyocytes, thereby prolonging the action potential duration (APD) and, consequently, the QT interval on the electrocardiogram (ECG).[9][10][11]



Molecular Interactions

Initial mutagenesis studies identified key amino acid residues within the pore domain of the hERG channel that are critical for the binding of cisapride. Aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the S6 domain, have been shown to be major determinants of high-affinity cisapride binding.[8] It is proposed that the interaction involves π -stacking and cation- π interactions between the drug molecule and these aromatic residues.[8] Mutation of these residues has been demonstrated to significantly reduce the channel's sensitivity to cisapride.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical and clinical studies on cisapride's effects on cardiac electrophysiology.

Table 1: In Vitro hERG Channel Blockade by Cisapride

Cell Line	Experimental Technique	Parameter	Value	Reference
HEK293	Whole-cell patch clamp	IC50	6.5 nM (at 22°C)	[1][2]
HEK293	Whole-cell patch clamp	IC50	6.70 nM (prolonged depolarization)	[3]
HEK293	Whole-cell patch clamp	IC50	44.5 nM (tail currents)	[3]
Xenopus laevis oocytes	Two- microelectrode voltage clamp	IC50	102 ± 1 nM	[8]
Xenopus laevis oocytes	Two- microelectrode voltage clamp	IC50	630 nM	[12]
Isolated rabbit cardiomyocytes	Not specified	IC50 (for IKr)	9 nM	[9]



Table 2: Effects of Cisapride on Action Potential

Duration (APD) Preparation Species Concentration **APD Increase** Reference Isolated Purkinje Rabbit $0.1 \, \mu M$ 48 ± 5.6% [9] fibers Anesthetized 18 ± 3.2% 1.0 μmol/kg (i.v.) Guinea Pig 9 guinea pig (monophasic AP)

Table 3: Clinical Data on Cisapride-Induced QTc Prolongation



Population	Dosage	Mean QTc Prolongation	Observations	Reference
Adult Patients	5 mg thrice daily	7 ± 21 ms	Dose-dependent prolongation observed.	[13]
Adult Patients	10 mg thrice daily	13 ± 15 ms	Dose-dependent prolongation observed.	[13]
Preterm Infants (<32 weeks)	0.1 mg/kg/dose or 0.2 mg/kg/dose	Significant prolongation from 0.41 ± 0.02 s to 0.44 ± 0.02 s	32% of infants developed QTc ≥ 0.450 seconds.	[14][15]
Infants (<3 months)	Mean 0.80 mg/kg/day	Statistically significant longer QTc intervals compared to controls.	98th percentile for QTc was 504 ms in the cisapride group vs. 447 ms in controls.	[16]
Neonates and Infants	Mean 1.31 ± 0.2 mg/kg/day	QTc increased to a mean of 486 ms (range 450- 540 ms).	Reversible upon dose reduction or cessation.	[17]

Experimental Protocols Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique was fundamental in determining the direct inhibitory effect of cisapride on the hERG channel.

 Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells were stably transfected with the gene encoding the hERG potassium channel.



- Cell Preparation: On the day of the experiment, cells were dissociated and plated onto glass coverslips.
- Electrophysiological Recording:
 - Whole-cell currents were recorded using an patch-clamp amplifier.
 - Borosilicate glass pipettes with a resistance of 2-4 MΩ were filled with an internal solution typically containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 ATP, with pH adjusted to 7.2 with KOH.
 - The external solution typically contained (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2,
 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
- Voltage-Clamp Protocol:
 - Cells were held at a holding potential of -80 mV.
 - To elicit hERG currents, depolarizing pulses to various test potentials (e.g., +20 mV to +60 mV) were applied for a specific duration (e.g., 100 ms to 2 s).
 - Repolarizing steps to a negative potential (e.g., -50 mV) were then used to record the characteristic hERG tail currents.
- Drug Application: Cisapride, at various concentrations, was applied to the cells via a perfusion system. The effect of the drug on the amplitude of the hERG current (both peak and tail currents) was measured to determine the concentration-response relationship and calculate the IC50 value.[1][2][3]

Action Potential Duration Measurement in Isolated Purkinje Fibers

This ex vivo method was used to assess the effect of cisapride on the overall cardiac action potential.

 Tissue Preparation: Hearts were rapidly excised from rabbits, and Purkinje fibers were dissected from the ventricles.

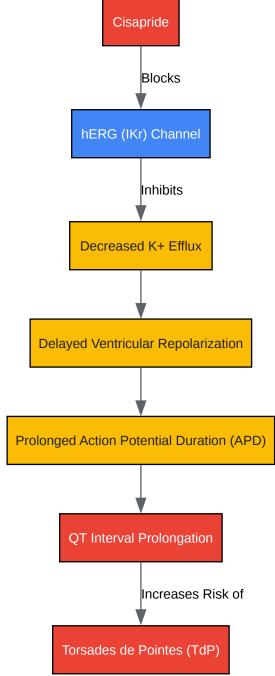


- Experimental Setup: The fibers were mounted in a tissue bath and superfused with a
 Tyrode's solution (a buffered salt solution mimicking physiological conditions) bubbled with
 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
- Electrophysiological Recording:
 - Glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers and record transmembrane action potentials.
 - The tissue was stimulated at a constant frequency (e.g., 1 Hz) using external electrodes.
- Drug Perfusion: After a baseline recording period, cisapride was added to the superfusion solution at increasing concentrations.
- Data Analysis: The action potential duration at 90% repolarization (APD90) was measured before and after drug application to quantify the extent of prolongation. The occurrence of early afterdepolarizations (EADs) was also noted.[9][11]

Visualizations Signaling Pathway of Cisapride-Induced QT Prolongation

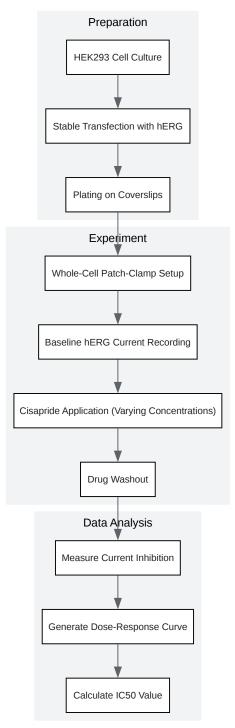


Mechanism of Cisapride-Induced QT Prolongation





Workflow for In Vitro hERG Assay (Patch-Clamp)



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